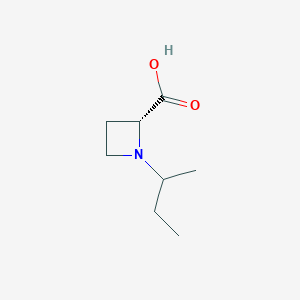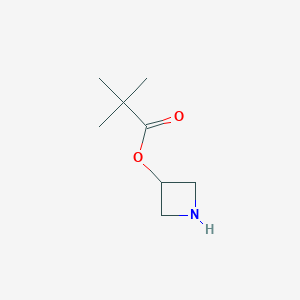
Azetidin-3-yl 2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azetidin-3-yl pivalate is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. Azetidin-3-yl pivalate is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-yl pivalate typically involves the alkylation of azetidine derivatives. One common method is the reaction of azetidine with pivaloyl chloride in the presence of a base such as triethylamine. This reaction proceeds under mild conditions and yields azetidin-3-yl pivalate as the primary product .
Industrial Production Methods
Industrial production of azetidin-3-yl pivalate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity azetidin-3-yl pivalate .
化学反应分析
Types of Reactions
Azetidin-3-yl pivalate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various azetidine derivatives .
科学研究应用
Azetidin-3-yl pivalate has several scientific research applications:
作用机制
The mechanism of action of azetidin-3-yl pivalate involves its interaction with specific molecular targets and pathways. The compound’s ring strain and reactivity allow it to participate in various chemical reactions, leading to the formation of biologically active molecules. These molecules can interact with enzymes, receptors, and other cellular components, modulating their activity and exerting therapeutic effects.
相似化合物的比较
Azetidin-3-yl pivalate can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: A natural product with biological activity, used as a building block in peptide synthesis.
Azetidin-3-one: A precursor in the synthesis of various azetidine derivatives.
Azetidine-3-carboxylic acid: An analogue of β-proline, used in the synthesis of small peptides.
Azetidin-3-yl pivalate is unique due to its specific reactivity and the presence of the pivalate group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
519188-46-6 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC 名称 |
azetidin-3-yl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)7(10)11-6-4-9-5-6/h6,9H,4-5H2,1-3H3 |
InChI 键 |
YLNBMEMYNHPLEC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OC1CNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



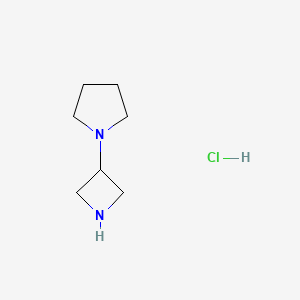
![2H-Isoxazolo[4,5-B]indole](/img/structure/B15071828.png)
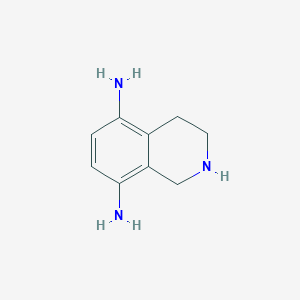
![(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one](/img/structure/B15071849.png)

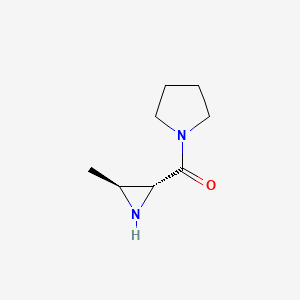
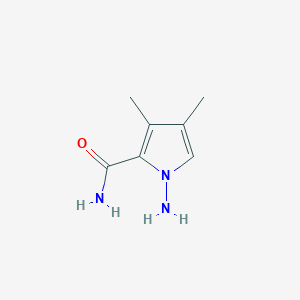

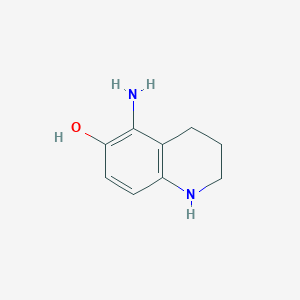
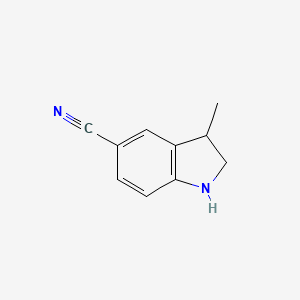

![1,5,6,7-Tetrahydroindeno[5,6-d]imidazole](/img/structure/B15071905.png)
